3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
Description
The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene moiety. Its structure includes:
- A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine core, providing rigidity and stereochemical constraints.
- An isobutyl group at the 5-position, enhancing lipophilicity and steric bulk.
- A sulfonamide group at the 7-position, substituted with a 3-chloro-4-methylphenyl ring, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-14(2)12-25-19-10-16(7-9-20(19)29-13-22(4,5)21(25)26)24-30(27,28)17-8-6-15(3)18(23)11-17/h6-11,14,24H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIHMRNERXWRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepin core, which may influence its biological activity. This article aims to explore the biological activities associated with this compound based on current research findings.
Structural Features
The molecular formula for this compound is , with a molecular weight of approximately 450.98 g/mol. The structural complexity is highlighted by the presence of multiple functional groups that are believed to enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN2O4S |
| Molecular Weight | 450.98 g/mol |
| CAS Number | 921998-38-1 |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:
- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially through modulation of enzyme activity related to inflammatory responses.
- Anticancer Potential : Similar compounds have shown promise as anticancer agents by targeting specific cellular pathways involved in tumor growth and proliferation.
- Kinase Inhibition : Research indicates that this compound may act as a receptor-interacting protein 1 (RIP1) kinase inhibitor, which is significant as dysregulation of RIP1 kinase is associated with various inflammatory diseases and cancer .
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the interactions with biological targets such as enzymes or receptors lead to modulation of biochemical pathways critical for inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A study on similar benzamide derivatives indicated promising anti-inflammatory activity in vitro and in vivo models .
- Another investigation highlighted the potential of compounds featuring the tetrahydrobenzo[b][1,4]oxazepin structure in inhibiting specific kinase activities linked to cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Implications
A. Sulfonamide vs. Benzamide Linkages
B. Substituent Effects
C. Alkyl Chain Variations
- Isobutyl (Target) : Increases hydrophobicity and steric bulk compared to ethyl (), which may influence binding pocket compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
